1-(4-Fluoro-2-methylbenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-methylbenzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl moiety, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methylbenzyl)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
1-(4-Fluoro-2-methylbenzyl)azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylbenzyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the fluorine atom contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine with different functional groups.
1-Benzylazetidine: Similar structure but lacks the fluorine and methyl substituents.
4-Fluoro-2-methylbenzylamine: Contains the same benzyl moiety but lacks the azetidine ring.
Uniqueness
1-(4-Fluoro-2-methylbenzyl)azetidine is unique due to the combination of the azetidine ring with the specific fluorine and methyl substituents on the benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
JPVSKMYROYBMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.